molecular formula C6H12O6 B094036 3-Deoxy-D-xylo-hexonic acid CAS No. 18521-63-6

3-Deoxy-D-xylo-hexonic acid

Cat. No. B094036
CAS RN: 18521-63-6
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxy-D-xylo-hexonic acid (DXA) is a rare sugar that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications in various fields. DXA is a six-carbon sugar acid that is structurally similar to glucose and other hexoses, but it lacks one hydroxyl group at the C-3 position. This modification makes DXA a valuable building block for the synthesis of novel carbohydrates and glycoconjugates.

Mechanism of Action

The mechanism of action of 3-Deoxy-D-xylo-hexonic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 3-Deoxy-D-xylo-hexonic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-Deoxy-D-xylo-hexonic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-Deoxy-D-xylo-hexonic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, prebiotic, and skin conditioning properties. 3-Deoxy-D-xylo-hexonic acid has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel carbohydrates and glycoconjugates. 3-Deoxy-D-xylo-hexonic acid is also a natural sugar, which makes it a safer and more environmentally friendly alternative to synthetic sugars.
One of the limitations of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its rarity and high cost. 3-Deoxy-D-xylo-hexonic acid is not readily available in large quantities, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-Deoxy-D-xylo-hexonic acid. One area of interest is the development of new drugs and drug delivery systems based on 3-Deoxy-D-xylo-hexonic acid. Another area of interest is the use of 3-Deoxy-D-xylo-hexonic acid as a natural sweetener and prebiotic in the food industry. Additionally, there is potential for the use of 3-Deoxy-D-xylo-hexonic acid in the development of novel skincare products and cosmetics. Further research is needed to fully understand the mechanism of action of 3-Deoxy-D-xylo-hexonic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Deoxy-D-xylo-hexonic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of various chemical reagents to convert starting materials into 3-Deoxy-D-xylo-hexonic acid. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 3-Deoxy-D-xylo-hexonic acid. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 3-Deoxy-D-xylo-hexonic acid.

Scientific Research Applications

3-Deoxy-D-xylo-hexonic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics. In the pharmaceutical industry, 3-Deoxy-D-xylo-hexonic acid has been used as a building block for the synthesis of novel drugs and drug delivery systems. 3-Deoxy-D-xylo-hexonic acid has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
In the food industry, 3-Deoxy-D-xylo-hexonic acid has been used as a natural sweetener and flavor enhancer. 3-Deoxy-D-xylo-hexonic acid is also a potential prebiotic, which can promote the growth of beneficial gut bacteria and improve digestive health.
In the cosmetics industry, 3-Deoxy-D-xylo-hexonic acid has been used as a moisturizer and skin conditioning agent. 3-Deoxy-D-xylo-hexonic acid has also been shown to possess anti-aging properties, making it a valuable ingredient in anti-aging skincare products.

properties

CAS RN

18521-63-6

Product Name

3-Deoxy-D-xylo-hexonic acid

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5-/m1/s1

InChI Key

YGMNHEPVTNXLLS-UOWFLXDJSA-N

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O

SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.